

# Ac-Ser-His-Ala-Val-Ser-Ser-NH2 peptide biological function

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Ac-Ser-His-Ala-Val-Ser-Ser-NH2*  
CAS No.: *244103-75-1*  
Cat. No.: *B15412264*

[Get Quote](#)

## Technical Deep Dive: Ac-SHAVSS-NH2 (HAV6)

Functional Characterization & Therapeutic Utility in Paracellular Transport Modulation

### Executive Summary

Ac-SHAVSS-NH2, commonly referred to in literature as HAV6, is a synthetic hexapeptide derived from the EC1 extracellular domain of E-cadherin. Its primary biological function is the antagonism of homophilic E-cadherin interactions, which consequently modulates the porosity of Adherens Junctions (AJs) and Tight Junctions (TJs). Unlike non-specific permeation enhancers, HAV6 acts via a targeted mechanism involving the His-Ala-Val (HAV) cell adhesion recognition motif. This guide details its molecular architecture, mechanism of action, and validated protocols for its use as a "peptide shuttle" to overcome biological barriers such as the Blood-Brain Barrier (BBB) and the intestinal mucosa.

## Molecular Architecture & Design Logic

### Sequence Analysis

The peptide sequence **Ac-Ser-His-Ala-Val-Ser-Ser-NH<sub>2</sub>** is engineered for stability and specificity.

Component	Sequence/Structure	Function
N-Cap	Acetyl (Ac-)	Prevents N-terminal degradation by aminopeptidases; enhances helicity potential.
Core Motif	His-Ala-Val (HAV)	The conserved recognition sequence found in the EC1 domain of Type I classical cadherins (E-, N-, P-cadherin). Essential for strand-swapping dimerization.
Flanking	Ser-Ser (C-term)	Mimics the native E-cadherin sequence context; provides solubility and spacer length.
C-Cap	Amide (-NH <sub>2</sub> )	Neutralizes C-terminal charge to mimic the native protein backbone; prevents carboxypeptidase degradation.

## Structural Homology

The HAV motif (residues 79–81 in mature E-cadherin) is the "adhesive face" of the protein. In the native state, a tryptophan residue (Trp2) from an opposing E-cadherin molecule docks into a hydrophobic pocket adjacent to the HAV motif. HAV6 acts as a competitive inhibitor, flooding the extracellular space with "decoy" HAV motifs that bind to the adhesive pockets of cellular E-cadherin, preventing cell-cell ligation.

## Mechanism of Action: Junctional Modulation

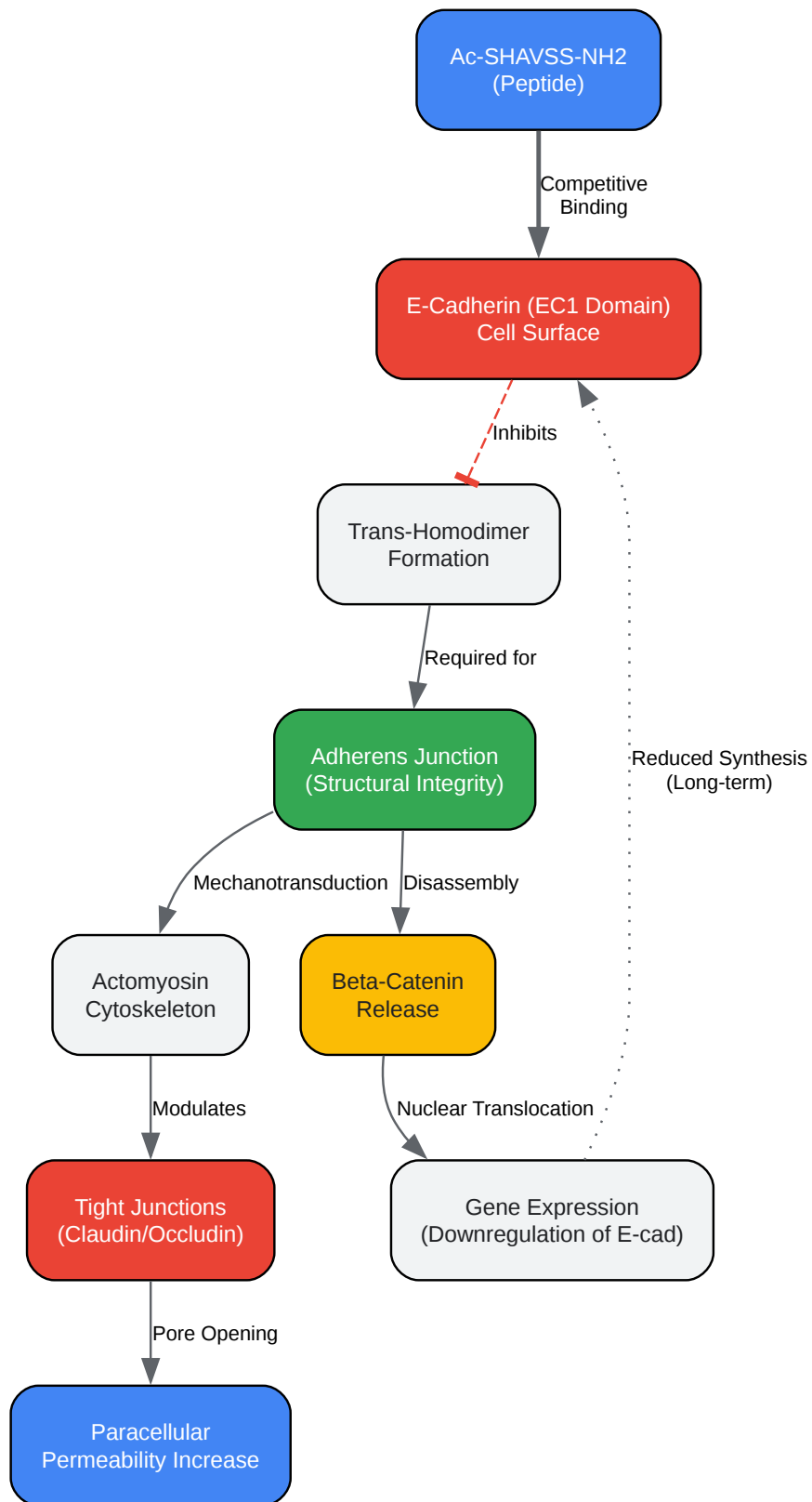
The biological activity of Ac-SHAVSS-NH<sub>2</sub> is not limited to simple surface adhesion blocking; it triggers a cascade that increases paracellular permeability.

## The "Adhesion-to-Permeability" Cascade

- **Competitive Binding:** HAV6 binds to the EC1 domain of E-cadherin on the cell surface.
- **Dimer Disruption:** This binding prevents the formation of trans-homodimers between adjacent cells.
- **AJ Disassembly:** Loss of E-cadherin ligation destabilizes the Adherens Junction.
- **Cytoskeletal Crosstalk:** The AJ is mechanically linked to the Tight Junction (TJ) via the actin cytoskeleton. AJ relaxation triggers a secondary opening of the TJs (modulation of Claudin-5 and Occludin interactions).
- **Pore Formation:** This results in the formation of transient pores (approx. radius < 5–10 nm) allowing paracellular flux of small-to-medium molecules (e.g., Lysozyme, small molecule drugs).

## Signaling Pathway Visualization

The following diagram illustrates the transition from peptide binding to paracellular opening.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway of HAV6-mediated junctional modulation. Blue nodes indicate the therapeutic input/output; Red nodes indicate structural barriers.

## Biological Applications & Efficacy Data

### Blood-Brain Barrier (BBB) Delivery

HAV6 has been validated as a modulator to enhance the delivery of diagnostic and therapeutic agents across the BBB.

- **Selectivity:** Unlike cholinergic modulators, HAV6 targets the intercellular junction specifically, reducing off-target neuronal firing risks.
- **Cargo Size Limit:** Effective for small molecules and small proteins (up to ~25 kDa).

### Comparative Efficacy Table

The following table summarizes the transport efficiency of HAV6 compared to other modulators and controls in in vivo (murine) and in vitro (Caco-2) models.

Modulator	Sequence	Target	Cargo Permitted	Cargo Blocked	Mechanism
HAV6	Ac-SHAVSS-NH2	E-Cadherin (EC1)	Lysozyme (14 kDa), Gd-DTPA	IgG mAb (150 kDa), Fibronectin	Transient Pore Formation (Small)
ADT5	Ac-CDTPPVC-NH2	E-Cadherin (Loop)	Lysozyme, Albumin (65 kDa), IgG	Fibronectin	Transient Pore Formation (Large)
ADH-1	Ac-CHAVC-NH2	N-Cadherin	N/A (Tumor vasculature)	N/A	Angiogenesis Inhibition
Control	Scrambled	Non-specific	None	All	Inert

### Experimental Protocols

## Peptide Synthesis (SPPS)

Objective: Synthesize high-purity (>95%) Ac-SHAVSS-NH<sub>2</sub> for biological assays.

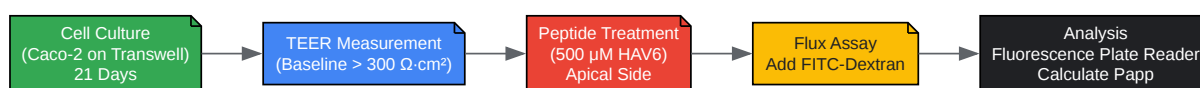
Methodology: Fmoc/tBu Solid Phase Peptide Synthesis.

- Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g) to generate the C-terminal amide.
- Coupling:
  - Deprotect Fmoc with 20% Piperidine in DMF (2 x 5 min).
  - Activate amino acids (5 eq) using HBTU/HOBt/DIEA in DMF.
  - Couple for 45–60 min.
  - Note: Double couple the His-Ala junction to prevent racemization or incomplete coupling due to steric hindrance.
- N-Terminal Acetylation: After final Fmoc removal, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 min.
- Cleavage: Treat resin with TFA/TIS/H<sub>2</sub>O (95:2.5:2.5) for 3 hours.
- Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient (0.1% TFA).
- QC: Verify via ESI-MS (Expected [M+H]<sup>+</sup>: ~627.6 Da).

## In Vitro Paracellular Permeability Assay

Objective: Quantify the ability of HAV6 to open tight junctions in Caco-2 monolayers.

Workflow Visualization:



[Click to download full resolution via product page](#)

Figure 2: Caco-2 Permeability Assay Workflow.

Detailed Steps:

- Culture: Seed Caco-2 cells ( $1 \times 10^5$  cells/cm<sup>2</sup>) on Transwell® polycarbonate filters (0.4 μm pore size). Culture for 21 days to establish differentiated monolayers.
- Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm<sup>2</sup>.
- Treatment:
  - Wash cells with HBSS.
  - Add Ac-SHAVSS-NH<sub>2</sub> (dissolved in HBSS) to the apical chamber. Optimal Concentration: 0.5 mM (500 μM).
  - Incubate for 1–4 hours at 37°C.
- Flux Measurement:
  - Add paracellular marker (e.g., FITC-Dextran 4kDa or Lucifer Yellow) to the apical chamber.
  - Sample basolateral media every 30 mins.
- Calculation: Calculate Apparent Permeability Coefficient (

) using the equation:

Where

is flux rate,

is surface area, and

is initial concentration.

## References

- Liao, S. et al. (2000). A novel family of cyclic peptide antagonists suggests that N-cadherin specificity is determined by amino acids that flank the HAV motif.[1] *Journal of Biological Chemistry*. [Link](#)
- Makagiansar, A. P. et al. (2002). Improving the selectivity of HAV-peptides in modulating E-cadherin-E-cadherin interactions in the intercellular junction of MDCK cell monolayers. *Pharmaceutical Research*. [Link](#)
- Knipp, G. T. et al. (2003). Effects of an E-cadherin-derived peptide on the gene expression of Caco-2 cells. *Journal of Pharmaceutical Sciences*. [Link](#)
- Alafi, C. D. et al. (2013). Annexin A1 peptide mimetics enhance the paracellular permeability of biological barriers. *Journal of Controlled Release*. [Link](#) (Contextual reference for peptide modulators).
- Lyrrer, P. et al. (2019). Peptide Shuttles for Blood–Brain Barrier Drug Delivery. *Pharmaceutics*. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. A novel family of cyclic peptide antagonists suggests that N-cadherin specificity is determined by amino acids that flank the HAV motif - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Ac-Ser-His-Ala-Val-Ser-Ser-NH<sub>2</sub> peptide biological function]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15412264/docs#ac-ser-his-ala-val-ser-ser-nh2-peptide-biological-function>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)